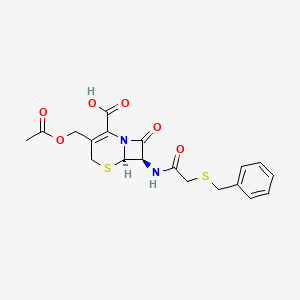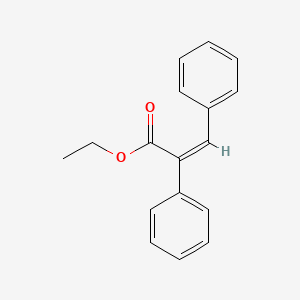
Ethyl (z)-2,3-diphenylacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (z)-2,3-diphenylacrylate is an organic compound characterized by its ethyl ester functional group and a conjugated system of double bonds. This compound is notable for its geometric isomerism, specifically the (z)-configuration, which means the higher priority groups are on the same side of the double bond. This configuration can significantly influence the compound’s chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (z)-2,3-diphenylacrylate typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, and the reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the (z)-isomer .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure (z)-isomer.
化学反応の分析
Types of Reactions: Ethyl (z)-2,3-diphenylacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typically used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce ethyl 2,3-diphenylpropanoate.
科学的研究の応用
Ethyl (z)-2,3-diphenylacrylate has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and can be used in studying reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of polymers, resins, and other materials with specific chemical properties
作用機序
The mechanism of action of Ethyl (z)-2,3-diphenylacrylate involves its interaction with various molecular targets. The conjugated double bonds and aromatic rings allow it to participate in π-π interactions and hydrogen bonding. These interactions can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit specific enzymes involved in inflammatory processes or interact with DNA to exert anticancer effects .
類似化合物との比較
Ethyl (e)-2,3-diphenylacrylate: The (e)-isomer has the higher priority groups on opposite sides of the double bond, leading to different chemical properties and reactivity.
Methyl (z)-2,3-diphenylacrylate: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its solubility and reactivity.
Ethyl cinnamate: Lacks the additional phenyl group, resulting in different chemical behavior and applications.
Uniqueness: this compound’s unique (z)-configuration and the presence of two phenyl groups make it distinct in terms of its steric and electronic properties. These characteristics can influence its reactivity and interactions with other molecules, making it valuable in various chemical and biological applications .
特性
CAS番号 |
24446-63-7 |
|---|---|
分子式 |
C17H16O2 |
分子量 |
252.31 g/mol |
IUPAC名 |
ethyl (Z)-2,3-diphenylprop-2-enoate |
InChI |
InChI=1S/C17H16O2/c1-2-19-17(18)16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-13H,2H2,1H3/b16-13- |
InChIキー |
LHBZQXYESNTQML-SSZFMOIBSA-N |
異性体SMILES |
CCOC(=O)/C(=C\C1=CC=CC=C1)/C2=CC=CC=C2 |
正規SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


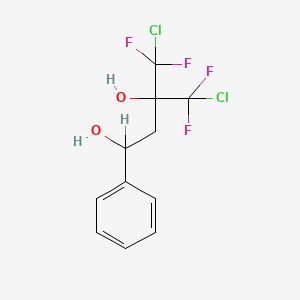
![1,3-Dioxo-2-benzofuran-5-carboxylic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14696780.png)

![N-(2'-Acetamido[1,1'-biphenyl]-2-yl)-N-acetylacetamide](/img/structure/B14696788.png)
![2-[2-(Ethenyloxy)ethyl]pyridine](/img/structure/B14696791.png)
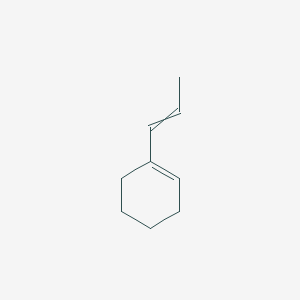
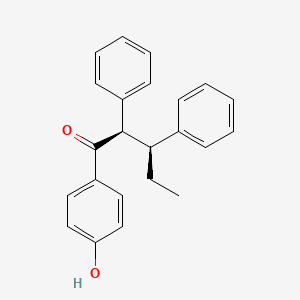
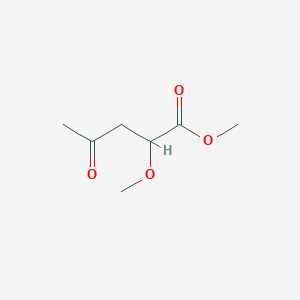
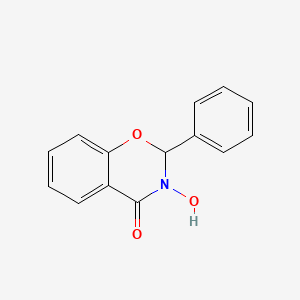

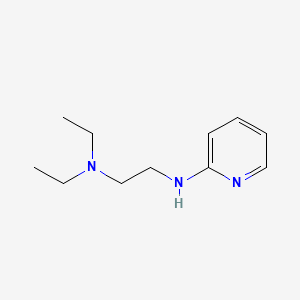
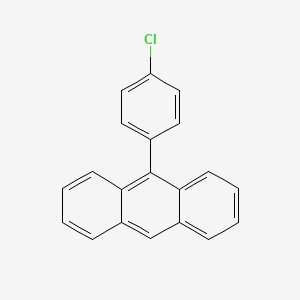
silane](/img/structure/B14696848.png)
